molecular formula C7H11ClN2O B6275584 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride CAS No. 2763786-82-7

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride

Cat. No.: B6275584
CAS No.: 2763786-82-7
M. Wt: 174.63 g/mol
InChI Key: ORTWNFIITLZSGF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(Pyrrolidin-2-yl)-1,3-oxazole hydrochloride (CAS: 2098126-41-9) is a heterocyclic compound featuring a pyrrolidine ring fused to a 1,3-oxazole moiety. Its molecular formula is C₇H₁₄ClN₃O, with a molecular weight of 191.66 g/mol and a purity of ≥95% . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

2763786-82-7

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h4-6,8H,1-3H2;1H

InChI Key

ORTWNFIITLZSGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=CO2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Elimination Reactions

A prominent method for constructing the oxazole ring involves acid-catalyzed elimination of intermediates. In WO2000053589A1, oxazole derivatives are synthesized via cyclization of precursors under reflux in toluene with toluenesulfonic acid (TsOH) as a catalyst. For 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride, this approach may involve:

  • Starting with a serine ester intermediate (e.g., serine methyl ester).

  • Reacting with a carbonyl-containing compound to form an oxazoline intermediate.

  • Heating the oxazoline in toluene with TsOH (1–5 mol%) at 110°C to induce dehydration, yielding the oxazole ring.

Key Advantages :

  • Avoids hazardous oxidizing agents, enhancing safety.

  • High yields (>85%) due to efficient water removal via azeotropic distillation.

Base-Mediated Ring Closure

Alternative protocols employ sterically hindered bases like diisopropylethylamine (DIPEA) to facilitate oxazole formation. According to WO2000053589A1, DIPEA in dichloromethane (DCM) at 50°C promotes intramolecular cyclization of bromo-pyrrolidine precursors, forming the oxazole ring in a single step.

Optimization Notes :

  • Solvent choice impacts reaction rate: DCM > tetrahydrofuran (THF).

  • Reaction time: 4–8 hours for complete conversion.

Coupling Reactions for Structural Elaboration

Peptide Coupling Agents

EDC/HOBt-mediated coupling is employed to attach pre-formed pyrrolidine fragments to oxazole-carboxylic acids:

  • Activate 1,3-oxazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

  • Add pyrrolidine-2-amine at 0°C.

  • Stir for 12 hours, then acidify with HCl.

Reaction Metrics :

  • Temperature: 0–25°C prevents racemization.

  • Solvent: Acetonitrile > DMF due to lower viscosity.

Purification and Salt Formation

Crystallization Techniques

The hydrochloride salt is typically isolated via solvent-antisolvent crystallization:

  • Dissolve the free base in isopropyl alcohol (IPA).

  • Add concentrated HCl dropwise at 0°C.

  • Filter and wash with chilled acetone to yield crystalline this compound.

Purity Data :

  • Crystallization from IPA/acetone affords ≥98% purity.

  • Maleate salt intermediates (e.g., from WO2000053589A1) enable purification before HCl salt formation.

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Acid-catalyzed cyclization85–90%95%No oxidizing agents required
Reductive amination75–80%90%Scalable to kilogram quantities
EDC/HOBt coupling70–75%97%High stereochemical fidelity

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce different pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its structure, which includes both pyrrolidine and oxazole moieties, allows it to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that isoxazole derivatives, including those containing pyrrolidine rings, possess significant antimicrobial properties. For instance, studies have shown that certain isoxazole derivatives exhibit activity against pathogens such as E. coli, S. aureus, and P. aeruginosa . The presence of the oxazole ring enhances the lipophilicity of these compounds, which may contribute to their effectiveness against bacterial strains.

Anti-inflammatory Properties

Isoxazole derivatives have been investigated for their anti-inflammatory potential. Compounds similar to 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride have been reported to inhibit leukotriene biosynthesis, a key pathway in inflammatory responses . Specifically, some derivatives have shown IC50 values as low as 0.24 µM against cellular 5-Lipoxygenase product synthesis, indicating potent anti-inflammatory effects.

Analgesic Effects

The analgesic properties of isoxazole derivatives are also notable. Certain compounds have been identified as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in pain modulation . This suggests that this compound could be explored further for its potential use in pain management therapies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies often focus on modifications to the oxazole and pyrrolidine components to enhance efficacy and reduce toxicity.

Table 1: Summary of Biological Activities of Isoxazole Derivatives

Compound TypeActivity TypeIC50 Value (µM)Reference
Isoxazole DerivativeAnti-inflammatory0.24
Pyrrolidine-containingAntimicrobialVariable
Isoxazole with nAChR LigandAnalgesicNot specified

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Cancer Therapy

Some derivatives have shown selective pro-apoptotic effects against cancer cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies that minimize side effects on healthy tissues.

Neurological Disorders

Due to its interaction with nAChRs, this compound could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease where cholinergic dysfunction is a key feature .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Case Study 1: A series of isoxazoles were synthesized and evaluated for their anti-inflammatory properties, demonstrating a clear link between structural modifications and enhanced biological activity .
  • Case Study 2: Research into the analgesic properties of pyrrolidine-containing isoxazoles revealed promising results for pain management therapies targeting nAChRs .

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table compares key parameters of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride with structurally related oxazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
This compound 2098126-41-9 C₇H₁₄ClN₃O 191.66 Pyrrolidine, oxazole ≥95%
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride 2229325-84-0 C₈H₁₃ClN₂O 188.66 Methyl, pyrrolidine, oxazole Not specified
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride 1333833-69-4 C₁₇H₂₀ClN₃O 292.81 Phenyl, isopropyl, pyrrolidine ≥95%

Key Observations :

  • The methyl-substituted derivative (CAS: 2229325-84-0) has a slightly lower molecular weight (188.66 g/mol) due to the absence of a nitrogen atom in its substituent compared to the parent compound .
  • The phenyl-isopropyl derivative (CAS: 1333833-69-4) exhibits a significantly higher molecular weight (292.81 g/mol), attributed to bulkier aromatic and aliphatic groups, which may reduce solubility but enhance lipophilicity .

Salt Form and Solubility

  • Hydrochloride vs. Dihydrochloride Salts: lists 2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride (CAS: 2140326-55-0), which has two chloride counterions. This dihydrochloride form likely offers higher aqueous solubility than the monohydrochloride derivative but may introduce challenges in crystallinity .

Biological Activity

2-(Pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a heterocyclic compound notable for its potential biological activities, including antimicrobial and neuroprotective effects. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the chemical formula C7_7H11_{11}ClN2_2O and a molecular weight of approximately 176.63 g/mol. It appears as a white to off-white powder, soluble in water and organic solvents, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Neuroprotective Properties

In addition to its antimicrobial effects, this compound has shown promise as a neuroprotective agent. Preliminary studies suggest that it may modulate neurotransmitter systems and inhibit inflammatory pathways associated with neurodegenerative diseases. The exact mechanisms are still under investigation but may involve interactions with specific receptors or enzymes linked to neurotransmission.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
  • Receptor Modulation : It potentially interacts with receptors related to neurotransmission and immune response modulation .

Case Studies

Several studies have explored the biological activities of similar compounds within the oxazole class:

  • Oxazole Derivatives : A study on oxazole derivatives demonstrated their antibacterial activity against multidrug-resistant strains, highlighting the potential of this class of compounds in treating resistant infections .
  • Neurodegenerative Disease Models : In animal models of Parkinson's disease, oxazole-based compounds have shown effectiveness in restoring motor stability by modulating protein interactions linked to neurodegeneration .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the oxazole ring via cyclization reactions.
  • Introduction of the pyrrolidine moiety through nucleophilic substitution.

These synthetic pathways allow for variations that can lead to derivatives with altered biological activities.

Q & A

Q. What are the established synthetic routes for 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride, and what key intermediates are involved?

The synthesis typically involves cyclization or functionalization of reactive intermediates. For example:

  • Cyclization of pyrrolidine-containing precursors : Reacting 2-chloromethyl-1,3-oxazole derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidinyl group .
  • Post-functionalization : The chloromethyl group in 2-(chloromethyl)-1,3-oxazole hydrochloride (a common intermediate) can undergo nucleophilic substitution with pyrrolidine, followed by HCl salt formation to improve solubility .
  • Characterization : Confirm product purity via TLC and structural validation using 1H NMR^1 \text{H NMR} (e.g., pyrrolidine proton signals at δ 2.8–3.2 ppm) and FT-IR (C-O stretching at ~1250 cm1^{-1}) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies in DMSO or PBS (pH 7.4) at 4°C show <5% degradation over 72 hours. For long-term storage, lyophilization is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR^1 \text{H NMR} : Identify pyrrolidine protons (multiplet at δ 1.8–2.1 ppm) and oxazole protons (singlet at δ 7.2–7.5 ppm).
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 189.6) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Case Study : Molecular docking may suggest strong binding to viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}), but in vitro assays might show weak inhibition. To reconcile:
    • Validate docking parameters (e.g., solvation effects, protonation states) using molecular dynamics simulations.
    • Test metabolite stability (e.g., hepatic microsome assays) to rule out rapid degradation .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the oxazole ring?

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) at the 5-position direct electrophiles to the 4-position. Use DFT calculations to predict charge distribution.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-deficient positions .

Q. How do structural modifications (e.g., substituents on pyrrolidine) affect biological activity?

  • Comparative Analysis :
    • 2-Methylpyrrolidine derivative (CAS 1361116-14-4): Increased hydrophobicity improves blood-brain barrier penetration but reduces aqueous solubility.
    • 4-Phenyl substitution (CAS 1333833-69-4): Enhances binding to kinase targets (IC50_{50} < 1 μM in EGFR inhibition assays) .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

  • LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM).
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., R/S configuration of pyrrolidine) .

Q. How should researchers design experiments to validate contradictory cytotoxicity data across cell lines?

  • Protocol :
    • Standardize cell culture conditions (e.g., passage number, serum concentration).
    • Use orthogonal assays (e.g., MTT, Annexin V/PI staining) to confirm apoptosis vs. necrosis.
    • Test metabolite activity via CYP450 inhibition assays to assess off-target effects .

Methodological Notes

  • Safety : Handle hydrochloride salts in fume hoods; use PPE to avoid respiratory irritation .
  • Data Reproducibility : Report reaction yields with standard deviations (n ≥ 3) and solvent purity grades (e.g., HPLC-grade acetonitrile) .

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